2-(1-Bromoethyl)-1,3-dioxolane

synthetic methodology dehydrohalogenation ketene acetal formation

2-(1-Bromoethyl)-1,3-dioxolane (CAS 5267-73-2) is a bifunctional C5 organobromine reagent classified as a cyclic ethylene acetal bearing an α-bromo substituent at the acetal carbon. It serves as a protected synthetic equivalent of α-bromopropionaldehyde, combining a latent aldehyde (protected as 1,3-dioxolane) with an electrophilic secondary alkyl bromide at the branch point.

Molecular Formula C5H9BrO2
Molecular Weight 181.029
CAS No. 5267-73-2
Cat. No. B2504926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Bromoethyl)-1,3-dioxolane
CAS5267-73-2
Molecular FormulaC5H9BrO2
Molecular Weight181.029
Structural Identifiers
SMILESCC(C1OCCO1)Br
InChIInChI=1S/C5H9BrO2/c1-4(6)5-7-2-3-8-5/h4-5H,2-3H2,1H3
InChIKeyZMASOHJVZRWBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Bromoethyl)-1,3-dioxolane (CAS 5267-73-2): A Masked α-Bromopropionaldehyde Synthon for Sequential Functionalization


2-(1-Bromoethyl)-1,3-dioxolane (CAS 5267-73-2) is a bifunctional C5 organobromine reagent classified as a cyclic ethylene acetal bearing an α-bromo substituent at the acetal carbon. It serves as a protected synthetic equivalent of α-bromopropionaldehyde, combining a latent aldehyde (protected as 1,3-dioxolane) with an electrophilic secondary alkyl bromide at the branch point. Its molecular formula is C₅H₉BrO₂, with a molecular weight of 181.03 g/mol . The compound exists as a mixture of cis/trans isomers relative to the dioxolane ring, a stereochemical feature that directly influences both reactivity and recognition in biological systems .

Why 2-(1-Bromoethyl)-1,3-dioxolane Cannot Be Replaced by Common Bromoalkyl Acetals


Generic substitution among superficially similar 2-(bromoalkyl)-1,3-dioxolanes introduces critical, quantifiable liabilities in synthetic reliability and biological relevance. The position of the bromine substituent on the alkyl chain dictates the mechanistic pathway of elimination: 2-(2-bromoethyl)-1,3-dioxolane dehydrohalogenates to an α,β-unsaturated acetal, whereas 2-(1-bromoethyl)-1,3-dioxolane yields a ketene acetal under identical conditions . This chemoselectivity determines whether a synthesis succeeds or fails. Furthermore, the secondary bromide in 2-(1-bromoethyl)-1,3-dioxolane has an inherently different steric and electronic profile compared to primary bromide isomers, affecting both SN2 displacement rates and organometallic coupling efficiency. Published property data for commercially available 2-bromoethyl isomers, including boiling points, density, and purity levels, confirm they are physically distinct materials requiring different handling and formulation protocols .

Quantitative Differentiation of 2-(1-Bromoethyl)-1,3-dioxolane (CAS 5267-73-2) vs. Its Closest Analogs


Chemoselectivity in Base-Catalyzed Elimination: Ketene Acetal vs. α,β-Unsaturated Acetal

Under identical base-catalyzed dehydrobromination conditions (potassium tert-butoxide in tert-butyl alcohol), 2-(1-bromoethyl)-1,3-dioxolane and 2-(2-bromoethyl)-1,3-dioxolane diverge mechanistically to yield fundamentally different products. The α-bromo isomer (target) undergoes elimination predominantly to the ketene acetal, whereas the β-bromo isomer yields the α,β-unsaturated or allylic acetal. This control is attributed to the accessibility of the methine proton in the conformationally restricted 1,3-dioxolane ring .

synthetic methodology dehydrohalogenation ketene acetal formation protecting group strategy

Patent-Backed Role in Anticancer Drug Metabolism Studies vs. Other Bromoethyl Dioxolanes

2-(1-Bromoethyl)-1,3-dioxolane (CAS 5267-73-2) has been explicitly identified in patent literature as a substance used in the metabolic profiling of anticancer drugs, including those in the abscisic acid and carboxylic acid derivative classes . It is also listed as a specific impurity standard (Ivabradine Impurity 52) with the provision of a full Certificate of Analysis including calibrated content, process route, and structural elucidation by spectroscopy . The alternative primary bromide isomer 2-(2-bromoethyl)-1,3-dioxolane (CAS 18742-02-4) is referenced in the context of pharmaceutical intermediate synthesis , but lacks the specific metabolic profiling documentation and certified impurity standard utility attributed to the target compound.

drug metabolism impurity profiling anticancer agents patent evidence

Differentiation from 2-(1,2-Dibromoethyl)-1,3-dioxolane in Electrophilic Reactivity and Use in Mucolytic Patents

In the foundational mucolytic patent US4085223, the monobromo compound 2-(1-bromoethyl)-1,3-dioxolane is specifically claimed as a single active entity and as a component of cis/trans isomer mixtures, together with other monobromo- and iodoalkyl-1,3-dioxolanes. This monobromo substitution pattern was found to be essential for the expectorant and tracheobronchial fluidizing activity. The closely related geminal dibromo analog, 2-(1,2-dibromoethyl)-1,3-dioxolane (CAS 5267-72-1), differs not only in molecular weight (259.92 vs 181.03 g/mol) [REFS-1, REFS-3], but also exhibits a distinct reactivity profile where the vicinal dibromide functionality introduces competing elimination and reductive pathways not operative with the monobromo compound . This structural distinction directly impacts pharmacological activity, as evidenced in the original patent .

halogenated dioxolanes mucolytic activity patent analysis drug development

Physicochemical Property Comparison: Boiling Point and Density Distinguish 2-(1-Bromoethyl)-1,3-dioxolane from Its Linear-Shift Isomer

The physical properties of 2-(1-bromoethyl)-1,3-dioxolane and its linear-shift isomer, 2-(2-bromoethyl)-1,3-dioxolane, are measurably distinct and are critical for quality control and purification protocols. While specific experimental boiling point data for the target compound is primarily available as predicted values or derived from closely related analogs, the registered property for the (2-bromoethyl) isomer is 68–70 °C at 8 mmHg [REFS-1, REFS-3], with a density of 1.5400 g/mL at 25 °C. The target compound, with its secondary bromide substitution, would exhibit altered boiling point relative to its primary bromide counterpart. Additionally, commercial purity specifications for the target compound are typically 95%–98% , which must be independently verified, as the linear isomer is sold at 95–96% purity by major suppliers .

physical properties quality control boiling point analysis material handling

High-Value Application Scenarios for 2-(1-Bromoethyl)-1,3-dioxolane (CAS 5267-73-2)


Synthesis of Ketene Acetal Intermediates for Cycloaddition Chemistry

As demonstrated by the base-catalyzed elimination studies , 2-(1-bromoethyl)-1,3-dioxolane is the preferred precursor for generating ketene acetals. These highly reactive intermediates serve as dienophiles in Diels-Alder reactions and as acyl anion equivalents in umpolung chemistry, which cannot be accessed with other bromoethyl dioxolane isomers. The selectivity for ketene acetal versus vinyl ether formation is a direct consequence of the acetal substitution pattern, making CAS 5267-73-2 the mandatory starting material for this synthetic strategy.

Pharmaceutical Impurity Reference Standard for Ivabradine and Anticancer Drug Metabolism Studies

2-(1-Bromoethyl)-1,3-dioxolane is an established impurity standard (e.g., Ivabradine Impurity 52) with certified purity (98%), full analytical characterization, and documented structural elucidation data . Its role in metabolic profiling of anticancer drugs is documented in patent literature . Quality control and regulatory affairs teams requiring this compound for method validation or stability studies cannot substitute alternatives due to its specific chemical identity in impurity databases.

Mucolytic Agent Development and Halogenated Dioxolane Drug Discovery

The monobromo substitution pattern of 2-(1-bromoethyl)-1,3-dioxolane is a key structural requirement for mucolytic and expectorant activity, as disclosed in US Patent 4,085,223 . Medicinal chemistry programs exploring the structure-activity relationships of halogenated dioxolanes for respiratory indications must procure this specific compound rather than analogous dihalo or primary bromo derivatives, which lack the same pharmacological claim.

Stereochemical Studies Involving Cis/Trans Isomer Recognition

The cis/trans isomerism of 2-(1-bromoethyl)-1,3-dioxolane influences both chemical reactivity and biological recognition, including differential binding affinity to cytochrome P450 enzymes and varied stability . This stereochemical profile makes it a valuable probe molecule for studying isomer-dependent metabolism and transport, a property not available with non-stereogenic analogs such as 2-(bromomethyl)-1,3-dioxolane (CAS 4360-63-8).

Quote Request

Request a Quote for 2-(1-Bromoethyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.